molecular formula C8H12O4S B1467396 6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid CAS No. 1250754-10-9

6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid

Cat. No. B1467396
CAS RN: 1250754-10-9
M. Wt: 204.25 g/mol
InChI Key: LDKARROWWIBGLE-UHFFFAOYSA-N
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Description

6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid is a chemical compound with the CAS Number: 1250754-10-9 . It has a molecular weight of 204.25 . The IUPAC name for this compound is 6-thiaspiro [2.5]octane-1-carboxylic acid 6,6-dioxide . The Inchi Code for this compound is 1S/C8H12O4S/c9-7 (10)6-5-8 (6)1-3-13 (11,12)4-2-8/h6H,1-5H2, (H,9,10) .


Molecular Structure Analysis

The molecular structure of 6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid consists of 25 atoms in total, including 12 Hydrogen atoms, 8 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

Hydrolysis and Reaction Studies

  • Hydrolysis reactions involving similar spirocyclic compounds have been investigated to understand their behavior under different conditions, leading to the formation of various products depending on the reagents and conditions used. For example, hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile in aqueous dioxane with hydrogen bromide or sulfuric acid yields different cyclic compounds through processes involving nitrogen migration and cyclopropane formation (Kayukova et al., 2007).

Synthesis and Applications in Organic Chemistry

  • The synthesis and reactions of 6,6-dialkyl-5,7-dioxo-4,8-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitriles with O-centered nucleophiles have been explored, demonstrating their utility in forming alkyl cyclopropanecarboxylates and other complex molecules, highlighting their potential as versatile intermediates in organic synthesis (Kayukova et al., 2006).

Spirocyclic Compound Synthesis

  • The Dzhemilev reaction has been applied to synthesize spiro[3.3]heptane and spiro[3.4]octanes, including 6-ethyl-6-aluminaspiro[3.4]octane, demonstrating innovative methods for constructing spirocyclic architectures that could be relevant to the study of related spirocyclic acids (D’yakonov et al., 2007).

Supramolecular Aggregation

  • Studies on hydroxycarboxylic acid derivatives reveal the impact of molecular conformation on supramolecular aggregation, which is crucial for designing molecules with desired physical and chemical properties. This research provides insights into how spirocyclic compounds might interact in crystalline forms (Foces-Foces et al., 2005).

Inhibition Performance for Corrosion Protection

  • Research on spirocyclopropane derivatives, including spiro[2.5]octane derivatives, has identified their potential as green and environmentally friendly inhibitors for corrosion protection of metals in acidic media. This application underscores the broader utility of spirocyclic compounds beyond purely synthetic chemistry (Chafiq et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

6,6-dioxo-6λ6-thiaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-7(10)6-5-8(6)1-3-13(11,12)4-2-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKARROWWIBGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid

CAS RN

1250754-10-9
Record name 6,6-dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 3
6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 4
6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 5
6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 6
6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid

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